molecular formula C19H19N3O3 B5522209 N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)-2-(4-methylphenoxy)acetamide

N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)-2-(4-methylphenoxy)acetamide

Cat. No.: B5522209
M. Wt: 337.4 g/mol
InChI Key: UOGMXZWRJOXTBC-UHFFFAOYSA-N
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Description

N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)-2-(4-methylphenoxy)acetamide is a useful research compound. Its molecular formula is C19H19N3O3 and its molecular weight is 337.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 337.14264148 g/mol and the complexity rating of the compound is 467. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Chemistry and Synthesis

Heterocyclic compounds, including those related to benzimidazoles, are central to the development of novel materials and drugs. For example, the synthesis and transformation of pyrimido[1,2‐a]benzimidazoles into various derivatives highlight the versatility of these compounds in creating new chemical entities with potential therapeutic or material applications (Troxler & Weber, 1974).

Antimicrobial and Antihistaminic Activity

Benzimidazole derivatives have been explored for their antimicrobial and antihistaminic properties. For instance, the synthesis of 2-(4-substituted-1-piperazinyl)benzimidazoles as H1-antihistaminic agents indicates the potential for these compounds in treating allergic reactions (Iemura et al., 1986). Additionally, novel benzimidazole derivatives have been investigated for their antimicrobial and molluscicidal activities, underscoring their potential in addressing various infectious and parasitic challenges (Nofal et al., 2002).

Pharmacological Applications

Benzimidazole derivatives also exhibit a range of pharmacological activities, including potential as acyl-CoA:cholesterol O-acyltransferase-1 inhibitors for the treatment of diseases involving ACAT-1 overexpression (Shibuya et al., 2018). Furthermore, their anthelmintic evaluation against Pheretima posthumous suggests applications in addressing parasitic infections (Kumar & Sahoo, 2014).

Anticancer Activity

The exploration of benzimidazole and related heterocycles for anticancer activity is another significant area of research. Compounds incorporating benzimidazole moieties have been synthesized and evaluated for their potential in treating cancer, demonstrating the importance of these structures in the development of novel anticancer agents (Fadda et al., 2017).

Properties

IUPAC Name

N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)-2-(4-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-13-2-5-15(6-3-13)25-12-19(23)20-14-4-7-17-16(10-14)21-18-11-24-9-8-22(17)18/h2-7,10H,8-9,11-12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOGMXZWRJOXTBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)N4CCOCC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.